molecular formula C16H16O5S B1613236 2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-98-8

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1613236
CAS No.: 898778-98-8
M. Wt: 320.4 g/mol
InChI Key: LMHSSKDUWUQKIA-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (DMBT) is a thiophene-based compound which has been used in a variety of scientific applications. It has been studied extensively for its unique properties, and its potential uses in the fields of organic chemistry, biochemistry and pharmacology. The synthesis method of DMBT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research are discussed in

Scientific Research Applications

Synthesis and Reactivity

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, as part of a broader class of thiophene derivatives, has been the subject of extensive research focusing on its synthesis and reactivity. Studies have highlighted the reactivity of thiophene derivatives with metal ions, leading to the formation of complexes with various metals such as Pd(II), Cu(II), Ag(I), Cd(II), Pb(II), and Zn(II), demonstrating the ligand's versatility in bonding as the conjugate base of Schiff base derivatives (Salameh & Tayim, 1983). Furthermore, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization has been reported, showcasing the potential for creating complex molecules starting from simple thiophene derivatives (Gabriele et al., 2006).

Photovoltaic and Organic Electronic Applications

Research into the photovoltaic and organic electronic applications of thiophene derivatives has demonstrated significant advancements. For instance, a linear-shaped small organic molecule with a benzothiadiazole (BTD) acceptor linked with terminal donors through a π-bridge thiophene has been synthesized, revealing its capability to tune thermal, absorption, and emission characteristics for enhanced molecular packing and aggregation behaviors in solid state. This molecule exhibited an optimized power conversion efficiency (PCE) of up to 8.76%, indicating its potential for application in organic solar cells (Abdullah et al., 2023).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of thiophene derivatives have also been explored. Studies on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides have reported the development of compounds with significant biological activity, providing a foundation for further research into their potential therapeutic applications (Talupur et al., 2021). Additionally, the antioxidant activity of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared by palladium-catalyzed Buchwald-Hartwig cross-coupling, has been evaluated, showcasing the compounds' ability to exhibit antioxidant properties through various methods (Queiroz et al., 2007).

Luminescent Materials

The development of luminescent materials using thiophene derivatives has been a focus of several studies. Research on the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids has led to the formation of hydrogen-bonded complexes exhibiting strong blue or blue-green photoluminescence in solution, although fluorescence in the solid state is significantly quenched (Osterod et al., 2001).

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-11-5-3-4-10(15(11)19-2)14(17)12-6-7-13(22-12)16-20-8-9-21-16/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSSKDUWUQKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641973
Record name (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-98-8
Record name (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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